molecular formula C19H18N4O2 B4932807 5-nitro-8-(4-phenylpiperazin-1-yl)quinoline

5-nitro-8-(4-phenylpiperazin-1-yl)quinoline

Cat. No.: B4932807
M. Wt: 334.4 g/mol
InChI Key: IARXXVMVQGXLTC-UHFFFAOYSA-N
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Description

5-nitro-8-(4-phenylpiperazin-1-yl)quinoline is a heterocyclic aromatic compound that has garnered significant interest in the fields of medicinal and synthetic organic chemistry This compound features a quinoline core substituted with a nitro group at the 5-position and a phenylpiperazine moiety at the 8-position

Properties

IUPAC Name

5-nitro-8-(4-phenylpiperazin-1-yl)quinoline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18N4O2/c24-23(25)17-8-9-18(19-16(17)7-4-10-20-19)22-13-11-21(12-14-22)15-5-2-1-3-6-15/h1-10H,11-14H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IARXXVMVQGXLTC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=CC=CC=C2)C3=C4C(=C(C=C3)[N+](=O)[O-])C=CC=N4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

334.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-nitro-8-(4-phenylpiperazin-1-yl)quinoline typically involves multi-step reactions starting from readily available precursors. One common method involves the nitration of 8-(4-phenylpiperazin-1-yl)quinoline using nitric acid in the presence of sulfuric acid. The reaction is carried out under controlled temperature conditions to ensure selective nitration at the 5-position.

Another approach involves the condensation of 5-nitroquinoline with 4-phenylpiperazine under reflux conditions in the presence of a suitable solvent such as ethanol or acetonitrile. The reaction mixture is then purified using column chromatography to isolate the desired product.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the aforementioned synthetic routes. Large-scale production typically employs continuous flow reactors to enhance reaction efficiency and yield. Additionally, the use of green chemistry principles, such as solvent recycling and waste minimization, is often integrated into the industrial processes to ensure environmental sustainability.

Chemical Reactions Analysis

Types of Reactions

5-nitro-8-(4-phenylpiperazin-1-yl)quinoline undergoes various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst or sodium dithionite.

    Substitution: The compound can participate in nucleophilic aromatic substitution reactions, where the nitro group can be replaced by other nucleophiles such as amines or thiols.

    Oxidation: The phenylpiperazine moiety can undergo oxidation reactions to form corresponding N-oxides using oxidizing agents like m-chloroperbenzoic acid.

Common Reagents and Conditions

    Reduction: Hydrogen gas with palladium on carbon (Pd/C) catalyst, sodium dithionite in aqueous medium.

    Substitution: Ammonia or primary amines in ethanol, thiols in the presence of a base like sodium hydroxide.

    Oxidation: m-Chloroperbenzoic acid in dichloromethane.

Major Products Formed

    Reduction: 5-amino-8-(4-phenylpiperazin-1-yl)quinoline.

    Substitution: 5-amino-8-(4-phenylpiperazin-1-yl)quinoline derivatives.

    Oxidation: N-oxide derivatives of this compound.

Comparison with Similar Compounds

5-nitro-8-(4-phenylpiperazin-1-yl)quinoline can be compared with other quinoline derivatives such as:

The uniqueness of this compound lies in its combined structural features of a nitro group and a phenylpiperazine moiety, which confer distinct chemical reactivity and biological activity.

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